1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8Cl2FN·HCl. It is characterized by the presence of dichloro and fluorophenyl groups attached to an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dichloro-2-fluoroaniline with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic hydrogenation are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds such as:
1-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride: Lacks the fluorine atom, which may affect its reactivity and binding properties.
1-(3,5-Difluorophenyl)ethan-1-amine hydrochloride: Contains two fluorine atoms instead of one, potentially altering its chemical behavior.
1-(3,5-Dichloro-4-fluorophenyl)ethan-1-amine hydrochloride: The position of the fluorine atom is different, which can influence its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dichloro-2-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN.ClH/c1-4(12)6-2-5(9)3-7(10)8(6)11;/h2-4H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWOAPSGGHUTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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